3-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone
Description
Properties
IUPAC Name |
3-[5-[(2,6-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]-1-phenylpyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N5OS/c1-2-27-20(19-18(29)11-12-28(26-19)14-7-4-3-5-8-14)24-25-21(27)30-13-15-16(22)9-6-10-17(15)23/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYBGEHCDOYCSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C3=NN(C=CC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone represents a novel class of triazole derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A triazole ring system.
- A pyridazinone moiety.
- A dichlorobenzyl sulfanyl group which may enhance its biological activity.
Molecular Formula: C21H17Cl2N5OS
Molecular Weight: 465.36 g/mol
Antimicrobial Activity
Research indicates that triazole compounds exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various pathogens:
| Pathogen | Activity (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.125 - 8 µg/mL | |
| Escherichia coli | 0.125 - 8 µg/mL | |
| Candida albicans | Moderate activity |
In a study comparing various triazole derivatives, compounds with electron-withdrawing groups such as chlorine at specific positions showed enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has shown promising anticancer effects in vitro. Specific studies have highlighted its cytotoxicity against several cancer cell lines:
The mechanism of action appears to involve the inhibition of specific enzymes related to cancer cell proliferation.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of the dichlorobenzyl sulfanyl group significantly enhances the biological activity of triazole derivatives. Modifications to the triazole and pyridazinone moieties can lead to variations in potency and selectivity against different pathogens and cancer cell lines.
Case Studies
-
Antibacterial Efficacy Against MRSA:
A derivative of the compound was tested against Methicillin-resistant Staphylococcus aureus (MRSA) and exhibited an MIC value lower than that of standard antibiotics like vancomycin, indicating its potential as a new therapeutic agent . -
Cytotoxicity Against Breast Cancer Cells:
In a comparative study, the compound was found to be more effective than traditional chemotherapeutics in inhibiting the growth of T47D breast cancer cells, suggesting its utility in developing new cancer therapies .
Scientific Research Applications
Agricultural Applications
Fungicides
The antifungal properties of triazole compounds extend beyond human medicine into agriculture. They are commonly used as fungicides to protect crops from fungal diseases. The specific compound may serve as a lead structure for developing new agricultural fungicides that target resistant fungal strains affecting crops .
Plant Growth Regulators
Some studies indicate that triazole derivatives can act as plant growth regulators, influencing growth patterns and resistance to stress factors such as drought or disease. This application could enhance crop yields and sustainability in agricultural practices .
Synthesis and Characterization
The synthesis of 3-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone typically involves multi-step reactions starting from simpler precursors. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Antifungal activity against Candida species; potential antibacterial properties against Mycobacterium tuberculosis; anticancer potential. |
| Agricultural Use | Potential fungicide development; plant growth regulation capabilities. |
| Synthesis Techniques | Multi-step synthesis involving NMR, MS, and IR for characterization. |
Chemical Reactions Analysis
Core Pyridazinone Formation
The pyridazinone core is likely synthesized via condensation reactions. A common approach involves starting with pyridazin-3(2H)-one (1), which can react with aromatic aldehydes (e.g., benzaldehyde) under basic conditions to form substituted pyridazinones . For the target compound, the 1-phenyl substituent may arise from such a condensation step, followed by esterification or hydrolysis to stabilize the structure .
Key Reaction Steps :
-
Condensation : Pyridazin-3(2H)-one + benzaldehyde → 1-phenyl-4(1H)-pyridazinone.
-
Stabilization : Hydrolysis or esterification to fix the core structure .
Sulfanyl Group Incorporation
The sulfanyl group linked to the 2,6-dichlorobenzyl moiety is introduced via nucleophilic substitution or coupling. A likely pathway involves:
-
Thiol-Benzyl Coupling : Reaction of a thiolate ion (e.g., from thioglycolic acid) with 2,6-dichlorobenzyl bromide under basic conditions to form the sulfanyl linkage .
-
Attachment to Triazole : Substitution of a halogen on the triazole with the preformed sulfanyl-benzyl intermediate .
Key Reaction :
Coupling Triazole to Pyridazinone
The final step involves attaching the triazole-sulfanyl-benzyl substituent to the pyridazinone core. This is achieved via:
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Nucleophilic Aromatic Substitution : The pyridazinone’s nitrogen acts as a nucleophile, displacing a leaving group (e.g., halogen) on the triazole .
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Alkylation : Use of bases like potassium carbonate to facilitate coupling under reflux conditions .
Key Conditions :
Purification and Characterization
Post-synthesis, the compound undergoes purification steps such as:
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Recrystallization to remove impurities.
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Spectroscopic analysis (NMR, FT-IR, ESI-MS) to confirm structural integrity .
Reaction Comparison Table
Research Findings
-
Antibacterial Activity : Substitution patterns (e.g., fluorine vs. methyl groups) significantly influence activity, as seen in pyridazinone derivatives .
-
Scalability : Process-scale reactions (e.g., decarboxylation with cuprous oxide) demonstrate feasibility for industrial production .
-
Stereoselectivity : Resolution steps (e.g., camphor derivatives) ensure enantiomeric purity in triazole intermediates .
This synthesis pathway combines nucleophilic substitutions, alkylation, and condensation reactions, leveraging principles from triazole and pyridazinone chemistry. The compound’s complexity underscores the importance of multi-step strategies and purification techniques for high-yield, enantiomerically pure production.
Comparison with Similar Compounds
Structural Analogues of Triazole Derivatives
The triazole core is widely exploited in agrochemicals and pharmaceuticals. Key analogues include:
Key Observations :
- Substituent Effects : The 2,6-dichlorobenzyl group (shared with 476483-79-1) enhances lipophilicity and bioactivity in pesticides , while ethyl at position 4 may improve metabolic stability compared to methyl or hydrogen.
Pyridazinone-Based Analogues
Pyridazinones are associated with herbicidal and pharmacological activities. Notable examples:
Key Observations :
- Functionalization: Pyrazon’s chloro and amino groups contrast with the target compound’s triazole and dichlorobenzyl substituents. The latter’s complexity may broaden biological target specificity.
- Bioactivity: Pyrazon’s herbicidal action relies on electron-deficient pyridazinone interactions, whereas the target compound’s triazole-thioether moiety could enhance insecticidal activity, akin to fipronil .
Sulfur-Containing Analogues
Sulfur-based substituents critically influence agrochemical efficacy:
Key Observations :
- Steric Effects : The 2,6-dichlorobenzyl group may enhance target binding compared to ethiprole’s ethylsulfinyl moiety.
Q & A
Q. What are the recommended synthetic routes for this compound, and what are the critical reaction conditions?
The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. A common approach involves reacting 4-ethyl-4H-1,2,4-triazole-3-thiol derivatives with 2,6-dichlorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Key considerations include:
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is essential due to byproducts from competing sulfhydryl reactions.
- Yield optimization : Substituent steric effects (e.g., ethyl vs. methyl groups) influence reaction efficiency. For example, bulkier substituents may reduce yields by 15–20% compared to smaller analogs .
Q. Which analytical techniques are most reliable for characterizing this compound?
A multi-modal approach is required:
- Structural confirmation : ¹H/¹³C NMR (to verify triazole and pyridazinone ring systems) and FT-IR (for S–C stretching at ~650 cm⁻¹) .
- Purity assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
- Mass analysis : High-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 463.02) .
Q. How is the IUPAC nomenclature derived for this compound?
The name follows hierarchical substituent prioritization:
- Core structure : 4(1H)-pyridazinone.
- Substituents :
1-Phenyl group at position 1.
4-Ethyl-4H-1,2,4-triazole-3-yl group at position 3, modified by a (2,6-dichlorobenzyl)sulfanyl moiety at position 5 .
Advanced Research Questions
Q. What strategies are used to study structure-activity relationships (SAR) for this compound’s bioactivity?
SAR studies focus on modifying:
- Triazole substituents : Replacing ethyl with cyclopropyl (e.g., from ) reduces steric hindrance, enhancing binding to target enzymes by ~30% in enzymatic assays.
- Sulfanyl linkers : Substituting benzyl with pyridinyl groups (e.g., 6-chloropyridin-3-yl methyl) alters hydrophobicity, impacting cell membrane penetration .
| Substituent | Biological Activity (IC₅₀) | Key Reference |
|---|---|---|
| Ethyl (original) | 12.5 µM | |
| Cyclopropyl | 8.7 µM | |
| 6-Chloropyridinyl | 15.2 µM |
Q. How should experimental designs be structured for evaluating its pharmacological activity?
Adopt a split-plot design (as in ) to control variables:
- Main plots : Dose concentrations (e.g., 1–100 µM).
- Subplots : Biological replicates (n=4–6 per group).
- Assays :
- In vitro: Enzyme inhibition (e.g., kinase assays) with positive/negative controls.
- In vivo: Rodent models for pharmacokinetics (plasma half-life, bioavailability).
Q. How can researchers resolve contradictions in bioactivity data across studies?
Contradictions often arise from:
Q. What methodologies assess its ecotoxicological and environmental fate?
- Degradation studies : Hydrolysis/photolysis under simulated environmental conditions (pH 5–9, UV light).
- Bioaccumulation : Measure log P values (estimated at 3.2 ± 0.3) to predict lipid solubility.
- Toxicity assays : Daphnia magna acute toxicity (48-hr EC₅₀) and algal growth inhibition (72-hr IC₅₀).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
